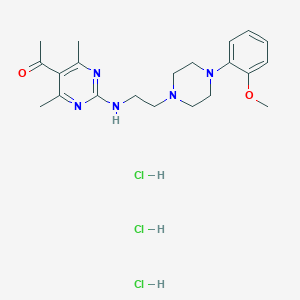
UNII-KVX80E0D8J
Description
A structured abstract must be included, containing rationale, methods, results, and conclusions in 100–350 words . The introduction should clearly state the compound’s chemical identity, including its full IUPAC name, molecular formula, structural characteristics, and primary applications (e.g., pharmaceutical, industrial). Experimental data, such as synthesis pathways or spectroscopic characterization, should follow guidelines from and , with detailed steps in the main text and repetitive procedures in supporting information . Safety considerations (e.g., hazard classifications under CLP Regulation) must be explicitly noted .
Properties
CAS No. |
121264-02-6 |
|---|---|
Molecular Formula |
C21H32Cl3N5O2 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H |
InChI Key |
GZYRDLQDXVNZIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
Synonyms |
2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine SHI 437 SHI-437 SHI437 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form 1-(2-methoxyphenyl)piperazine.
Pyrimidine Core Construction: The next step involves the synthesis of the pyrimidine core. This can be achieved by reacting acetylacetone with urea under acidic conditions to form 4,6-dimethylpyrimidine-2,5-dione.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the pyrimidine core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-(4-(2-Hydroxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine.
Reduction: Formation of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-(1-hydroxyethyl)-4,6-dimethylpyrimidine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyrimidine core may participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Selection Criteria for Comparators
Comparators should be selected based on shared functional groups, therapeutic targets, or structural analogs. Rationale for selection must align with ’s emphasis on originality and avoiding redundancy .
Comparative Data Table
A table comparing physicochemical properties (e.g., molecular weight, solubility, logP), pharmacological activity (e.g., IC₅₀, binding affinity), and safety profiles (e.g., LD₅₀, toxicity classifications) is required. Tables must follow formatting rules from and , including sequential Arabic numbering, clear titles, and citations within the text .
| Property | UNII-KVX80E0D8J | Compound A | Compound B | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | [Data] | [Data] | [Data] | |
| LogP | [Data] | [Data] | [Data] | |
| IC₅₀ (nM) | [Data] | [Data] | [Data] |
Key Research Findings
- Efficacy : Discuss differences in target selectivity or potency, referencing recent studies as per .
- Safety : Highlight comparative toxicity data using CLP hazard statements .
- Synthetic Accessibility : Contrast synthesis routes (e.g., yield, cost) using guidelines from .
Mechanistic Insights
For structural analogs, reaction mechanisms (e.g., catalytic pathways, binding interactions) should be discussed using IUPAC terminology . Avoid duplicating results in text, tables, and figures .
Notes for Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


